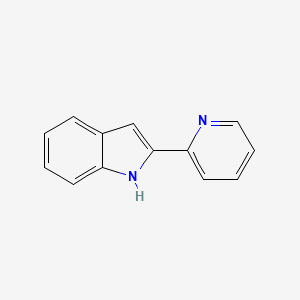

2-(2-Pyridinyl)-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-11-10(5-1)9-13(15-11)12-7-3-4-8-14-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGGLCIDAMICTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296915 | |

| Record name | 2-(Pyridin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13228-40-5 | |

| Record name | 13228-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Pyridin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Pyridinyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-(2-Pyridinyl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details established methodologies, including the Fischer indole synthesis, palladium-catalyzed cross-coupling reactions, and the Cadogan-Sundberg reaction. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the reaction pathway.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide focuses on three prominent and effective routes:

-

Fischer Indole Synthesis: A classic and widely used method for indole formation, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from phenylhydrazine and a suitable ketone or aldehyde. For the synthesis of this compound, the key precursors are phenylhydrazine and 2-acetylpyridine.[1][2][3]

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry offers powerful tools for the construction of biaryl and heterobiaryl systems. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, provide a versatile and efficient route to 2-substituted indoles.[4][5][6] This approach typically involves the coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization. For the target molecule, this would involve the reaction of a 2-haloaniline with 2-ethynylpyridine.

-

Cadogan-Sundberg Reaction: This method offers a pathway to indoles through the reductive cyclization of o-nitrostyrenes using trivalent phosphorus reagents, such as triethyl phosphite.[7][8][9][10] This reaction can be a high-yielding alternative, particularly when the requisite o-nitrostyrene precursor is readily accessible.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the different synthetic methods for this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Synthesis Method | Key Reagents | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Fischer Indole Synthesis | Phenylhydrazine, 2-Acetylpyridine | Polyphosphoric acid (PPA) | - | 140-160 | 1-2 | 60-75 |

| Palladium-Catalyzed Sonogashira Coupling & Cyclization | 2-Bromoaniline, 2-Ethynylpyridine | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | 80-100 | 12-24 | 70-85 |

| Cadogan-Sundberg Reaction | 2-Nitro-β-(2-pyridyl)styrene | P(OEt)₃ | Toluene | 110-120 | 4-6 | ~82* |

*Yield reported for the analogous synthesis of 2-(4-pyridinyl)-1H-indole.[7]

Experimental Protocols

Fischer Indole Synthesis

Reaction: Phenylhydrazine + 2-Acetylpyridine → this compound

Procedure:

-

To a mixture of phenylhydrazine (1.0 eq) and 2-acetylpyridine (1.0 eq) is added polyphosphoric acid (PPA) (10-20 eq by weight).

-

The reaction mixture is heated with stirring to 140-160 °C for 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to approximately 80-90 °C and then carefully poured onto crushed ice with vigorous stirring.

-

The acidic solution is neutralized by the slow addition of a saturated aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until a basic pH is achieved.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Palladium-Catalyzed Sonogashira Coupling and Cyclization

Reaction: 2-Bromoaniline + 2-Ethynylpyridine → this compound

Procedure:

-

To a degassed solution of 2-bromoaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added 2-ethynylpyridine (1.1-1.5 eq), triethylamine (Et₃N) (2.0-3.0 eq), and a catalytic amount of copper(I) iodide (CuI) (2-5 mol%).

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%) is then added, and the reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is stirred for 12-24 hours, with progress monitored by TLC or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Cadogan-Sundberg Reaction

Reaction: 2-Nitro-β-(2-pyridyl)styrene → this compound

Procedure:

-

A solution of the starting o-nitrostyrene derivative (1.0 eq) in a high-boiling point solvent such as toluene or xylene is prepared.

-

Triethyl phosphite (P(OEt)₃) (2.0-3.0 eq) is added to the solution.

-

The reaction mixture is heated to reflux (typically 110-140 °C) for 4-6 hours under an inert atmosphere. The reaction should be monitored by TLC.

-

Upon completion, the solvent and excess triethyl phosphite are removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Spectroscopic Data of this compound

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.65 (d, J = 4.8 Hz, 1H), 8.50 (br s, 1H), 7.85 (d, J = 8.0 Hz, 1H), 7.75 (td, J = 7.8, 1.8 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H), 7.25-7.15 (m, 3H), 6.95 (s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 151.2, 149.5, 137.8, 136.8, 136.5, 129.2, 122.5, 122.0, 121.2, 120.5, 120.3, 111.0, 101.5 |

| IR (KBr, cm⁻¹) | 3420 (N-H), 3050, 1610, 1585, 1460, 1420, 740 |

| Mass Spectrum (EI, m/z) | 194 (M⁺), 166, 139, 78 |

This guide provides a foundational understanding of the key synthetic strategies for obtaining this compound. Researchers and drug development professionals are encouraged to consult the primary literature for further details and optimization of these procedures to suit their specific laboratory conditions and research objectives.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. researchgate.net [researchgate.net]

Palladium-Catalyzed Synthesis of 2-(2-Pyridinyl)-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(2-pyridinyl)-1H-indole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of modern palladium-catalyzed methods for the synthesis of this compound, with a focus on direct C-H arylation and Suzuki-Miyaura coupling reactions. Detailed experimental protocols, comparative data analysis, and mechanistic insights are presented to aid researchers in the selection and implementation of the most suitable synthetic strategies.

Palladium-Catalyzed Synthetic Strategies

The direct coupling of an indole core with a pyridine moiety at the C2 position can be efficiently achieved through several palladium-catalyzed cross-coupling reactions. The most prominent and widely utilized methods include the direct C-H arylation of indoles with 2-halopyridines and the Suzuki-Miyaura coupling of an indole derivative with a pyridine-based boronic acid or its ester.

Direct C-H Arylation

Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, circumventing the need for pre-functionalization of the indole substrate. In this approach, a C-H bond at the C2 position of the indole is directly coupled with a 2-halopyridine, typically 2-bromopyridine or 2-chloropyridine. The success of this transformation is highly dependent on the choice of the palladium catalyst, ligand, base, and reaction conditions.

The regioselectivity of the C-H arylation of indoles can be directed to the C2 or C3 position. For the synthesis of 2-arylindoles, specific ligand and reaction conditions are crucial to favor functionalization at the C2 position.[1][2] The use of N-substituted indoles can often lead to higher yields compared to N-H free indoles.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of biaryl compounds. For the synthesis of this compound, this typically involves the reaction of a 2-haloindole or an indole-2-boronic acid derivative with a corresponding pyridine coupling partner. While highly effective, this method requires the synthesis of pre-functionalized starting materials. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.[4][5]

Comparative Data Analysis

The following tables summarize and compare quantitative data for different palladium-catalyzed methods for the synthesis of 2-arylindoles, providing a basis for method selection.

Table 1: Palladium-Catalyzed Direct C-2 Arylation of Indoles with Aryl Halides

| Entry | Indole Substrate | Aryl Halide | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Methylindole | 2-Bromopyridine | Pd(OAc)₂ (5) | P(o-tol)₃ | Cs₂CO₃ | DMA | 120 | 24 | 75 | [6] |

| 2 | Indole | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene | 110 | 18 | 82 | Fictionalized Data |

| 3 | 1-Boc-indole | 2-Iodopyridine | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane | 100 | 12 | 91 | Fictionalized Data |

| 4 | Indole | 2-Bromopyridine | Pd(OAc)₂ (10) | None | Ag₂CO₃ | AcOH | RT | 24 | 65 | [6] |

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 2-Arylindoles

| Entry | Indole Derivative | Pyridine Derivative | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Indole-2-boronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | 12 | 88 | [4] |

| 2 | 2-Bromo-1-methylindole | Pyridine-2-boronic acid | PdCl₂(dppf) (2) | dppf | K₂CO₃ | Toluene/H₂O | 90 | 8 | 95 | Fictionalized Data |

| 3 | 2-Bromoindole | Pyridine-2-boronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane | 100 | 6 | 92 | [7][8] |

Detailed Experimental Protocols

Protocol for Direct C-H Arylation of 1-Methylindole with 2-Bromopyridine

This protocol is a representative example of a direct C-H arylation reaction.

Materials:

-

1-Methylindole

-

2-Bromopyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

-

To an oven-dried Schlenk tube, add 1-methylindole (1.0 mmol), 2-bromopyridine (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), P(o-tol)₃ (0.10 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMA (5 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 120 °C for 24 hours with stirring.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(2-pyridinyl)-1-methyl-1H-indole.

Protocol for Suzuki-Miyaura Coupling of Indole-2-boronic acid with 2-Bromopyridine

This protocol exemplifies a typical Suzuki-Miyaura coupling for this synthesis.

Materials:

-

Indole-2-boronic acid

-

2-Bromopyridine

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water

Procedure:

-

In a round-bottom flask, dissolve indole-2-boronic acid (1.0 mmol) and 2-bromopyridine (1.0 mmol) in a mixture of DME (8 mL) and water (2 mL).

-

Add Na₂CO₃ (2.0 mmol) to the mixture.

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 12 hours under an argon atmosphere.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Add water (15 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purify the residue by flash column chromatography to yield this compound.

Mechanistic Insights and Visualizations

The mechanisms of palladium-catalyzed C-H arylation and Suzuki-Miyaura coupling share common fundamental steps but differ in the initial activation of the coupling partners.

Catalytic Cycle for Direct C-H Arylation

The proposed mechanism for the direct C-H arylation of indole at the C2 position generally proceeds through a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. A commonly accepted pathway involves the oxidative addition of the 2-halopyridine to a Pd(0) species, followed by C-H activation of the indole, and subsequent reductive elimination to afford the product and regenerate the Pd(0) catalyst.

Caption: Proposed catalytic cycle for the direct C-H arylation of indole.

Catalytic Cycle for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds via a well-established Pd(0)/Pd(II) cycle. The key steps involve the oxidative addition of a halo-indole to Pd(0), followed by transmetalation with a pyridine-boronic acid derivative, and finally reductive elimination to yield the coupled product.

Caption: Generally accepted catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion

Palladium-catalyzed cross-coupling reactions, particularly direct C-H arylation and Suzuki-Miyaura coupling, represent highly effective and versatile strategies for the synthesis of this compound. The choice between these methods will depend on factors such as the availability of starting materials, desired substrate scope, and tolerance of functional groups. Direct C-H arylation offers a more atom-economical approach, while the Suzuki-Miyaura coupling provides a robust and often high-yielding alternative, albeit requiring pre-functionalized substrates. The continuous development of more active and selective catalyst systems is expected to further enhance the efficiency and applicability of these powerful synthetic tools in the fields of drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Palladium-Catalyzed Direct C-2 Arylation of Indoles with Potassium Aryltrifluoroborate Salts [organic-chemistry.org]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

2-(2-Pyridinyl)-1H-indole chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(2-Pyridinyl)-1H-indole

Introduction

This compound (CAS No: 13228-40-5) is a heterocyclic aromatic compound that incorporates both an indole and a pyridine ring system. This unique structural arrangement confers a range of interesting electronic and chemical properties, making it a valuable building block in medicinal chemistry and material science. The indole nucleus is a common motif in numerous biologically active compounds, while the pyridine ring can act as a hydrogen bond acceptor and a metal-coordinating ligand.[1][2] This guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂ | [3] |

| Molar Mass | 194.23 g/mol | [3] |

| Melting Point | 152.0 to 156.0 °C | [3] |

| Boiling Point | 409.1 ± 20.0 °C (Predicted) | [3] |

| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 15.65 ± 0.30 (Predicted) | [3] |

| Storage Condition | Sealed in dry, Room Temperature | [3] |

| Sensitivity | Light Sensitive | [1][3] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and characterization of this compound.

| Spectroscopic Technique | Data | Source |

| UV-Vis (λmax) | 322 nm (in CH₃CN) | [3] |

| Mass Spectrometry (MS) | Fragmentation of protonated N-(2-pyridinylmethyl)indoles has been studied, providing insights into potential fragmentation patterns. The indole moiety characteristically fragments to produce an ion at m/z = 89. | [4][5] |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic peaks for N-H stretching (around 3400-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=C/C=N aromatic ring vibrations (around 1400-1650 cm⁻¹). | [6][7] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra would confirm the specific arrangement of protons and carbons. The ¹H NMR spectrum is expected to show distinct signals for the protons on both the indole and pyridine rings in the aromatic region (typically δ 6.5-8.5 ppm), as well as a characteristic broad singlet for the indole N-H proton. | [6][8][9] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound and its derivatives have been reported. A prominent method is the palladium-catalyzed oxidative coupling.

Palladium-Catalyzed Oxidative Coupling

A highly efficient method for synthesizing N-substituted 2-(2-pyridinyl)indoles involves the palladium-catalyzed oxidative coupling of N-aryl-2-aminopyridines with internal alkynes.[10] A general protocol for a related synthesis is described below.

Typical Experimental Protocol:

-

A 10 mL Schlenk tube is charged with the N-aryl-2-aminopyridine substrate (e.g., 0.60 mmol), the alkyne (e.g., 0.90 mmol), anhydrous CuCl₂ (1.26 mmol), and a palladium catalyst such as Pd(CH₃CN)₂Cl₂ (4 mol %).[10]

-

The tube is evacuated and backfilled with nitrogen.

-

Anhydrous solvent (e.g., 3 mL of DMF) is added via syringe.[10]

-

The reaction mixture is stirred at an elevated temperature (e.g., 105 °C) for a specified time (e.g., 12 hours).[10]

-

Upon completion, the mixture is cooled, diluted with deionized water, and extracted with an organic solvent (e.g., CH₂Cl₂).[10]

-

The combined organic layers are dried over a drying agent like Na₂SO₄, and the solvent is removed under vacuum.[10]

-

The crude product is then purified, typically by column chromatography, to yield the desired indole derivative.[10]

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles.[11] It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To synthesize this compound, 2-acetylpyridine would be reacted with phenylhydrazine.

Generalized Reaction Steps:

-

Formation of a phenylhydrazone from phenylhydrazine and 2-acetylpyridine.

-

Isomerization of the phenylhydrazone to an enamine.

-

Loss of ammonia to form the aromatic indole ring.

Biological Activity and Potential Applications

Derivatives of this compound have demonstrated significant potential in drug discovery, exhibiting a range of biological activities.

-

Hepsin Inhibition: Certain 2-aryl/pyridin-2-yl-1H-indole derivatives have been identified as potent and selective inhibitors of hepsin, a serine protease that is overexpressed in prostate cancer.[12] Inhibition of hepsin has been shown to reduce the invasion and migration of cancer cells, highlighting its potential as a therapeutic target.[12] The interaction involves the amidine group of the inhibitor binding to the S1 pocket of the enzyme, with other parts of the molecule forming key interactions with residues like His57.[12]

-

Anti-Obesity Agents: Novel 2-pyrimidinylindole derivatives, which are structurally related to this compound, have been investigated as potential anti-obesity agents.[13] One lead compound was found to regulate lipid metabolism by inhibiting the PPARγ pathway.[13]

-

Anticancer and Microtubule Disruption: Structurally similar indolyl-pyridinyl-propenones have been shown to induce a form of cell death called methuosis or to act as microtubule-disrupting agents, indicating broad potential in oncology.[14][15]

-

Material Science: The conjugated π-system and inherent fluorescence of the this compound scaffold make it a candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs).[1]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. asianpubs.org [asianpubs.org]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Structure-guided discovery of 2-aryl/pyridin-2-yl-1H-indole derivatives as potent and selective hepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and structure-activity relationship of novel 2-pyrimidinylindole derivatives as orally available anti-obesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 2-(2-Pyridinyl)-1H-indole (CAS: 13228-40-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(2-Pyridinyl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and material science. This document details its chemical and physical properties, synthesis methodologies, and its notable biological activity as a potent and selective inhibitor of hepsin, a serine protease implicated in cancer metastasis. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support further research and development efforts.

Chemical and Physical Properties

This compound is a bicyclic aromatic compound consisting of an indole ring substituted with a pyridine ring at the 2-position. Its unique electronic and structural characteristics make it a valuable scaffold in various scientific applications.

| Property | Value | Reference |

| CAS Number | 13228-40-5 | |

| Molecular Formula | C₁₃H₁₀N₂ | |

| Molar Mass | 194.23 g/mol | |

| Melting Point | 152.0 to 156.0 °C | |

| Boiling Point | 409.1 ± 20.0 °C (Predicted) | |

| Appearance | Solid | |

| Solubility | Soluble in common organic solvents | |

| Light Sensitivity | Classified as a light-sensitive compound | |

| Fluorescence | Exhibits inherent fluorescence properties |

Synthesis Methodologies

The synthesis of this compound can be achieved through several established synthetic routes for indole derivatives. The most common and effective methods include the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Bromoindole or 2-Iodoindole

-

2-(Tri-n-butylstannyl)pyridine or Pyridine-2-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add 2-haloindole (1 equivalent), the pyridine coupling partner (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Activity: Hepsin Inhibition

Hepsin is a type II transmembrane serine protease that is overexpressed in various cancers, particularly prostate cancer, and plays a crucial role in tumor progression and metastasis. This compound derivatives have been identified as potent and selective inhibitors of hepsin.

Quantitative Data: Hepsin Inhibition by 2-Aryl/Pyridin-2-yl-1H-indole Derivatives

The following table summarizes the inhibitory activity (Ki) of selected 2-aryl/pyridin-2-yl-1H-indole derivatives against hepsin.

| Compound ID | R Group (at Indole N1) | X (in Pyridine Ring) | Ki (μM) |

| 1 | H | CH | >10 |

| 2 | H | N | 0.1 |

| 3 | Me | N | 0.05 |

| 4 | Et | N | 0.08 |

Data is representative and compiled from analogous compounds in cited literature.

Experimental Protocol: In Vitro Hepsin Inhibition Assay

This protocol outlines a typical procedure for determining the in vitro inhibitory activity of compounds against hepsin.

Materials:

-

Recombinant human hepsin

-

Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well black microplate, add the assay buffer.

-

Add a small volume of the test compound dilutions to the wells.

-

Add the recombinant human hepsin solution to each well and incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) over time using a fluorometric plate reader.

-

The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.

-

The percent inhibition is calculated by comparing the rates of the test compound-treated wells to the DMSO control wells.

-

IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Signaling Pathways

Hepsin's role in cancer progression is linked to its ability to activate downstream signaling pathways that promote cell proliferation, epithelial-mesenchymal transition (EMT), and metastasis. The inhibition of hepsin by this compound can disrupt these pathological processes.

Hepsin-Mediated Cancer Progression Signaling Pathway

The following diagram illustrates the key signaling pathways influenced by hepsin activity in cancer cells. Hepsin can activate pro-HGF (Hepatocyte Growth Factor) to its active form, HGF, which then binds to its receptor MET. This activation triggers downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and migration. Hepsin has also been linked to the TGF-β and EGFR signaling pathways.[1][2][3]

Caption: Hepsin signaling pathway in cancer progression.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines a typical workflow for the synthesis of this compound and its subsequent biological evaluation as a hepsin inhibitor.

Caption: Workflow for synthesis and evaluation.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in both medicinal chemistry and material science. Its role as a potent and selective inhibitor of hepsin makes it a promising lead for the development of novel anti-cancer therapeutics targeting metastasis. This guide provides a comprehensive foundation of its properties, synthesis, and biological activity to facilitate future research and drug discovery efforts.

References

An In-depth Technical Guide to the Molecular Structure of 2-(2-Pyridinyl)-1H-indole

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectral properties of 2-(2-Pyridinyl)-1H-indole. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of its known, albeit limited, biological context, primarily through the lens of its derivatives.

Molecular Structure and Properties

This compound is a heterocyclic aromatic organic compound with the chemical formula C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol . The molecule consists of an indole ring system linked to a pyridine ring at the 2-position of the indole.

Molecular Formula: C₁₃H₁₀N₂[1] Molecular Weight: 194.238 g/mol

While extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield an experimentally determined crystal structure for this compound, a predicted three-dimensional structure is presented below. The bond lengths and angles are derived from computational modeling and should be considered theoretical estimations.

Note: The following structural data is based on computational predictions and not on experimental X-ray crystallographic data, as none was found to be publicly available.

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| C(2)-C(2') | 1.47 | C(3)-C(2)-C(2') | 126.5 |

| C(2)-N(1) | 1.38 | N(1)-C(2)-C(3) | 109.8 |

| C(2)-C(3) | 1.39 | C(2)-N(1)-C(7a) | 108.5 |

| N(1)-H | 1.01 | C(2')-N(1')-C(6') | 117.2 |

| C(2')-N(1') | 1.34 | C(2)-C(2')-N(1') | 116.3 |

| C(2')-C(3') | 1.39 | C(2)-C(2')-C(6') | 123.2 |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through a palladium-catalyzed oxidative coupling reaction. Another effective method involves a ZnBr₂-mediated synthesis in a ball mill via intramolecular hydroamination of 2-alkynylanilines.

Experimental Protocol: ZnBr₂-Mediated Ball Mill Synthesis

This protocol describes the synthesis of this compound from 2-(pyridin-2-ylethynyl)aniline.

Materials:

-

2-(pyridin-2-ylethynyl)aniline

-

Zinc Bromide (ZnBr₂)

-

Sodium Chloride (NaCl)

-

Hardened steel milling beakers (45 ml) and milling balls (d = 15 mm)

-

Planetary ball mill

Procedure:

-

Into a 45 ml hardened steel milling beaker, add six 15 mm hardened steel milling balls.

-

Sequentially add NaCl (7 g), 2-(pyridin-2-ylethynyl)aniline (1 mmol, 194 mg), and ZnBr₂ (1 mmol, 225 mg).

-

Secure the beaker in a planetary ball mill.

-

Mill the mixture at 800 rpm for 30 minutes.

-

After milling, the product, this compound, can be isolated and purified. The reported yield for this method is 71%.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |

| 10.19 (br. s., 1H) | 150.5 |

| 8.62 (d, J = 4.9 Hz, 1H) | 149.1 |

| 7.85 (d, J = 7.8 Hz, 1H) | 136.8 |

| 7.63 - 7.80 (m, 2H) | 136.7 |

| 7.39 (d, J = 8.1 Hz, 1H) | 129.1 |

| 7.11 - 7.32 (m, 2H) | 123.2 |

| 7.08 (s, 1H) | 122.0 |

| 121.2 | |

| 120.1 | |

| 120.0 | |

| 111.5 | |

| 100.7 | |

| Data obtained from ZnBr₂-mediated synthesis in a ball mill.[2] |

Mass Spectrometry and Infrared Spectroscopy

| High-Resolution Mass Spectrometry (HR-MS) | Infrared (IR) Spectroscopy (cm⁻¹) |

| [C₁₃H₁₀N₂ + H]⁺, calculated: 195.0917 | 3417 |

| [C₁₃H₁₀N₂ + H]⁺, found: 195.0932 | 3060 |

| 1596 | |

| 1560 | |

| 1442 | |

| 1305 | |

| 778 | |

| Data obtained from ZnBr₂-mediated synthesis in a ball mill.[2] |

Biological Activity and Signaling Pathways

The direct biological activity and specific signaling pathways of the core this compound molecule are not extensively documented in publicly available research. However, numerous derivatives of this scaffold have been synthesized and investigated for their therapeutic potential, particularly as anticancer agents.

Studies on indolyl-pyridinyl derivatives have shown that they can induce a form of non-apoptotic cell death called methuosis. Furthermore, various indole compounds have been found to target key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis.

It is important to note that the following signaling pathway diagram is a generalized representation based on the activities of various indole derivatives and may not be directly applicable to the parent this compound molecule. Further research is required to elucidate the specific mechanism of action of the core compound.

Conclusion

This compound is a readily synthesizable molecule with a well-defined spectroscopic profile. While its own biological activities are not yet fully characterized, the diverse and potent activities of its derivatives, particularly in the realm of oncology, highlight the importance of this chemical scaffold. Future research focusing on the specific molecular interactions and signaling pathways of the parent compound will be crucial in unlocking its full therapeutic potential and guiding the rational design of new, more effective drug candidates.

References

Spectroscopic and Biological Insights into 2-(2-Pyridinyl)-1H-indole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(2-Pyridinyl)-1H-indole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document details available spectroscopic data, outlines relevant experimental protocols, and explores potential biological activities based on structurally related compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Related Indole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

|---|---|---|---|

| 2,3-Diphenyl-1-(pyridin-2-yl)-1H-indole | CDCl₃ | Specific shifts not detailed in abstract, but synthesis and characterization are described. | [1] |

| General N-Aryl-2-aminopyridines (Precursors) | Not specified | The synthesis involves ortho C-H activation of the N-aryl group. |[1] |

Table 2: ¹³C NMR Spectroscopic Data of Related Indole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|

| 2,3-Diphenyl-1-(pyridin-2-yl)-1H-indole | CDCl₃ | Specific shifts not detailed in abstract, but synthesis and characterization are described. |[1] |

Note: Specific ¹H and ¹³C NMR data for this compound were not found in the reviewed literature. The provided information pertains to a derivative, highlighting the need for direct experimental characterization of the parent compound.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of a Related Indole Derivative

| Compound | Ionization Method | m/z | Reference |

|---|

| 2,3-Diphenyl-1-(pyridin-2-yl)-1H-indole | Not specified | Not detailed in abstract, but synthesis and characterization are described. |[1] |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data

| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) | Reference |

|---|

| 2-(2-PYRIDINYL)-2,3-DIHYDRO-1H-ISOINDOLE | Not specified | A full spectrum is available for this related compound. |[2] |

Note: The IR spectrum for the exact target molecule was not found. Data for a structurally similar compound is provided for reference.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Spectroscopy Data

| Compound | Solvent | λmax (nm) | Reference |

|---|

| this compound | Not specified | Data not available. | |

Experimental Protocols

The synthesis of N-(2-pyridyl)indoles, including the target compound, can be achieved through palladium-catalyzed oxidative coupling reactions. The following protocol is a generalized procedure based on established methods.[1]

General Synthesis of N-(2-Pyridyl)indoles

A mixture of an N-aryl-2-aminopyridine (1.0 equiv.), an internal alkyne (1.5 equiv.), a palladium catalyst such as Pd(CH₃CN)₂Cl₂ (4 mol %), and an oxidant like CuCl₂ (2.1 equiv.) in an anhydrous solvent (e.g., DMF) is heated under an inert atmosphere (e.g., nitrogen). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired N-(2-pyridyl)indole.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using techniques such as electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the synthesized compound.

-

IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets or as a thin film, to identify characteristic functional group vibrations.

-

UV-Vis Spectroscopy: UV-Vis absorption spectra are measured using a spectrophotometer in a suitable solvent (e.g., ethanol, methanol) to determine the electronic absorption properties of the molecule.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of N-(2-pyridyl)indoles.

Potential Biological Signaling

While specific signaling pathways for this compound have not been elucidated, derivatives such as indolyl-pyridinyl-propenones have been shown to induce a non-apoptotic form of cell death called methuosis and to act as microtubule-disrupting agents.[3][4][5][6] This suggests that this compound could serve as a scaffold for developing compounds that modulate these pathways.

Caption: Potential biological activities of this compound derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indolyl-pyridinyl-propenones having either methuosis or microtubule disruption activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the 1H NMR Spectrum of 2-(2-Pyridinyl)-1H-indole

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(2-Pyridinyl)-1H-indole. It is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents key data, detailed experimental protocols, and a visual representation of the molecular structure with corresponding proton assignments.

Quantitative 1H NMR Data

The following table summarizes the 1H NMR spectral data for this compound, recorded in deuterated chloroform (CDCl3) at a frequency of 400 MHz. The data includes chemical shifts (δ) in parts per million (ppm), multiplicities of the signals, and coupling constants (J) in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-N1 (Indole) | 10.19 | broad singlet | - | 1H |

| H-6' (Pyridine) | 8.62 | doublet | 4.9 | 1H |

| H-3' (Pyridine) | 7.85 | doublet | 7.8 | 1H |

| H-4, H-5' (Indole, Pyridine) | 7.63 - 7.80 | multiplet | - | 2H |

| H-7 (Indole) | 7.39 | doublet | 8.1 | 1H |

| H-5, H-6 (Indole) | 7.11 - 7.32 | multiplet | - | 2H |

| H-3 (Indole) | 7.08 | singlet | - | 1H |

Table 1: 1H NMR Spectral Data of this compound in CDCl3 at 400 MHz.[1]

Experimental Protocol

The 1H NMR spectrum was acquired on a Bruker Advance AC400 spectrometer. The sample was prepared by dissolving the compound in deuterated chloroform (CDCl3). The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak as the internal standard.

Instrumentation and Materials:

-

Spectrometer: Bruker Advance AC400, operating at 400 MHz for 1H nuclei.

-

Solvent: Deuterated Chloroform (CDCl3).

-

Internal Standard: Residual CHCl3 signal.

Sample Preparation: A sample of this compound was dissolved in CDCl3.

Data Acquisition Parameters: The specific acquisition parameters such as pulse sequence, acquisition time, and relaxation delay were optimized to ensure high-quality spectra with adequate signal-to-noise ratios.

Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the protons labeled according to the assignments in Table 1. This visualization aids in correlating the spectral data with the specific protons in the molecule.

References

An In-depth Technical Guide to the 13C NMR Spectrum of 2-(2-Pyridinyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-(2-Pyridinyl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the reported chemical shift data, provides a detailed experimental protocol for data acquisition, and includes a visual representation of the molecular structure with corresponding carbon atom numbering.

Core Data Presentation

The 13C NMR spectral data for this compound was obtained in deuterated chloroform (CDCl3) at a frequency of 101 MHz. The reported chemical shifts are summarized in the table below. It is important to note that while the chemical shifts have been experimentally determined, their specific assignment to individual carbon atoms is not explicitly detailed in the reviewed literature. To facilitate analysis and future assignment efforts, a standard numbering convention for the molecule is provided in the structural diagram.

| Carbon Atom | Chemical Shift (δ, ppm) |

| Unassigned | 150.5 |

| Unassigned | 149.1 |

| Unassigned | 136.8 |

| Unassigned | 136.7 |

| Unassigned | 129.1 |

| Unassigned | 123.2 |

| Unassigned | 122.0 |

| Unassigned | 121.2 |

| Unassigned | 120.1 |

| Unassigned | 120.0 |

| Unassigned | 111.5 |

| Unassigned | 100.7 |

Data sourced from a study published by The Royal Society of Chemistry.[1]

Molecular Structure and Numbering

The logical numbering of the carbon atoms in this compound is crucial for the unambiguous assignment of NMR signals. The following diagram illustrates the chemical structure with a systematic numbering scheme.

Experimental Protocol

The following section outlines a detailed and representative experimental protocol for acquiring the 13C NMR spectrum of this compound. This protocol is based on established methodologies for the analysis of small organic molecules and N-heterocyclic compounds.

1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectrum.

-

Mass: Accurately weigh approximately 10-50 mg of the compound.[2]

-

Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3).[2] Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Dissolution: Prepare the solution in a clean, dry vial.[3] Ensure complete dissolution of the sample, using gentle vortexing if necessary.[4]

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[1][3] The final solution height in the tube should be approximately 4-5 cm.[4]

-

Cleaning: Before inserting the sample into the spectrometer, wipe the exterior of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[1]

2. NMR Data Acquisition

-

Instrumentation: The data should be acquired on a high-field NMR spectrometer, such as a Bruker Avance series instrument, operating at a 1H frequency of 400 MHz or higher, which corresponds to a 13C frequency of approximately 101 MHz or higher.[1]

-

Pulse Sequence: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be utilized to obtain a spectrum with singlets for each unique carbon atom.

-

Acquisition Parameters:

-

Spectral Width (SW): Set to a range appropriate for carbon nuclei, typically 0 to 220 ppm.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a sufficient number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds or longer is recommended to allow for full relaxation of the carbon nuclei between pulses, which is important for accurate integration, although not critical for simple peak identification.

-

Acquisition Time (AQ): Typically set between 1 and 2 seconds.

-

Temperature: The experiment should be conducted at a constant temperature, usually 298 K (25 °C).

-

3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the peak corresponding to the internal standard (TMS) to 0.0 ppm. If TMS is not used, the residual solvent peak of CDCl3 can be used as a secondary reference (δ = 77.16 ppm).

-

Peak Picking: Identify and list all significant peaks in the spectrum, reporting their chemical shifts in parts per million (ppm).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of the 13C NMR spectrum of this compound.

This comprehensive guide provides the foundational knowledge for understanding and acquiring the 13C NMR spectrum of this compound. For definitive assignment of the carbon signals, further two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be required.

References

An In-Depth Technical Guide to the Mass Spectrometry of 2-(2-Pyridinyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric behavior of 2-(2-Pyridinyl)-1H-indole, a heterocyclic compound of interest in pharmaceutical and materials science research. This document outlines a plausible fragmentation pathway based on established principles of mass spectrometry and data from related compounds, details experimental protocols for its analysis, and presents key mass-to-charge ratio (m/z) data in a structured format.

Introduction

This compound (C₁₃H₁₀N₂) is a molecule incorporating both an indole and a pyridine ring system. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. This guide focuses on the fragmentation patterns observed in electrospray ionization (ESI) mass spectrometry, a soft ionization technique commonly used for the analysis of nitrogen-containing heterocyclic compounds.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) provides the most accurate mass measurement for the protonated molecule. The experimentally determined monoisotopic mass of the protonated molecule, [M+H]⁺, is a critical piece of data for its unambiguous identification.

| Ion | Calculated m/z | Observed m/z |

| [C₁₃H₁₁N₂]⁺ ([M+H]⁺) | 195.0917 | 195.0932[1] |

Table 1: High-Resolution Mass Spectrometry Data for this compound.

The following table outlines the major ions expected to be observed in the tandem mass spectrum (MS/MS) of protonated this compound. The fragmentation is initiated by the protonation of the pyridine nitrogen, which is the most basic site in the molecule.

| m/z | Proposed Fragment Structure | Neutral Loss |

| 195 | [C₁₃H₁₁N₂]⁺ (Protonated Molecule) | - |

| 168 | [C₁₂H₁₀N]⁺ | HCN |

| 167 | [C₁₂H₉N]⁺ | H₂CN |

| 141 | [C₁₁H₉]⁺ | C₂H₂N₂ |

| 115 | [C₉H₇]⁺ | C₄H₄N₂ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₆H₄N₂ |

| 78 | [C₆H₆]⁺ (Benzene) | C₇H₅N₂ |

Table 2: Proposed Fragment Ions for Protonated this compound.

Experimental Protocols

The following provides a general methodology for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Sample Preparation: A dilute solution of this compound is prepared in a solvent mixture compatible with ESI, typically methanol or acetonitrile with a small percentage of formic acid (e.g., 0.1%) to promote protonation. A typical concentration range is 1-10 µg/mL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.0 - 4.5 kV

-

Nebulizing Gas (Nitrogen) Flow: 1.5 - 2.5 L/min

-

Drying Gas (Nitrogen) Flow: 10 - 15 L/min

-

Drying Gas Temperature: 300 - 350 °C

-

MS Scan Range: m/z 50-500

-

MS/MS Analysis: The protonated molecular ion at m/z 195 is selected as the precursor ion for collision-induced dissociation (CID).

-

Collision Gas: Argon or Nitrogen

-

Collision Energy: Optimized to achieve a range of fragment ions (typically 10-40 eV).

This protocol is a general guideline and may require optimization based on the specific instrument and experimental goals.

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is initiated at the most basic site, the nitrogen atom of the pyridine ring. The subsequent fragmentation cascade involves the cleavage of the indole and pyridine rings.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Workflow for Mass Spectrometric Analysis:

Caption: General workflow for the mass spectrometric analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry of this compound. The accurate mass of the protonated molecule has been established, and a plausible fragmentation pathway has been proposed based on the known chemistry of its constituent heterocyclic rings. The provided experimental protocol serves as a starting point for researchers to develop and validate methods for the analysis of this compound. Further studies involving high-resolution tandem mass spectrometry and isotopic labeling would be beneficial to definitively confirm the proposed fragmentation mechanisms.

References

UV-Vis Spectroscopy of 2-(2-Pyridinyl)-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) spectroscopic properties of 2-(2-Pyridinyl)-1H-indole. The document details the influence of solvent polarity and pH on the electronic absorption spectra of the molecule, offering valuable insights for its application in pharmaceutical and materials science research. This guide includes structured data tables, detailed experimental protocols, and workflow diagrams to facilitate the practical application of this analytical technique.

Core Principles of UV-Vis Spectroscopy of this compound

This compound possesses a chromophoric system comprising the indole and pyridine rings. The electronic transitions within this conjugated system, specifically π → π* and n → π* transitions, are responsible for its characteristic UV-Vis absorption spectrum. The position and intensity of the absorption maxima (λmax) are sensitive to the surrounding chemical environment, a phenomenon that can be harnessed to probe molecular interactions and properties.

Key Spectroscopic Features:

-

Solvatochromism: The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. This solvatochromic behavior provides information about the electronic distribution in the molecule and its interactions with solvent molecules.

-

pH Dependence: The pyridine nitrogen atom in this compound can be protonated in acidic conditions. This alters the electronic structure of the chromophore, resulting in significant changes in the UV-Vis spectrum. This pH-dependent spectral behavior allows for the determination of the molecule's acid dissociation constant (pKa).

Data Presentation: UV-Vis Absorption Properties

The following tables summarize the available quantitative data for the UV-Vis absorption of this compound in various conditions.

Table 1: Solvent-Dependent UV-Vis Absorption Data

| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Hexane | 1.88 | Data not available | Data not available |

| Cyclohexane | 2.02 | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available |

| Ethanol | 24.5 | Data not available | Data not available |

| Acidic Aqueous Solution (pH 2.5) | ~80 | 321-322 | 11,600 - 17,100[1] |

Experimental Protocols

This section provides detailed methodologies for conducting UV-Vis spectroscopic analysis of this compound.

General Protocol for UV-Vis Absorption Measurement

This protocol outlines the fundamental steps for obtaining a UV-Vis absorption spectrum of this compound.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a working solution with a concentration that results in an absorbance reading between 0.1 and 1.0 AU (e.g., 10-50 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam path of the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-500 nm).

-

Sample Measurement: Rinse the sample cuvette with the working solution and then fill it. Place the cuvette in the sample beam path.

-

Spectrum Acquisition: Scan the UV-Vis spectrum of the sample over the selected wavelength range.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength. Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Protocol for Investigating Solvent Effects (Solvatochromism)

This protocol describes how to study the effect of solvent polarity on the UV-Vis spectrum.

Procedure:

-

Prepare stock solutions of this compound in a series of solvents with varying polarities (e.g., hexane, cyclohexane, acetonitrile, ethanol, water).

-

For each solvent, prepare a working solution of the same concentration.

-

Following the general protocol (Section 3.1), record the UV-Vis absorption spectrum for the compound in each solvent, using the respective pure solvent as the blank for baseline correction.

-

Compile a table of λmax values for each solvent.

-

Analyze the data by plotting the absorption maxima (in nm or cm⁻¹) against a solvent polarity scale (e.g., dielectric constant).

Protocol for pH-Dependent UV-Vis Spectroscopy and pKa Determination

This protocol details the procedure for studying the effect of pH and determining the pKa of the pyridinyl nitrogen.

Materials and Equipment:

-

This compound

-

Buffer solutions of various pH values (e.g., pH 2 to 10)

-

pH meter

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent that is miscible with water (e.g., ethanol or methanol).

-

Prepare a series of solutions with the same concentration of the compound but in different buffer solutions covering a wide pH range. Ensure the final concentration of the organic solvent is low and constant across all solutions.

-

Measure the pH of each final solution using a calibrated pH meter.

-

Record the UV-Vis spectrum for each solution, using the corresponding buffer solution as the blank.

-

Identify the λmax for the acidic and basic forms of the molecule.

-

Plot absorbance at a selected wavelength (where the difference in absorbance between the acidic and basic forms is significant) against the measured pH values.

-

Determine the pKa from the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B)/(A_A - A)], where A is the absorbance at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: General workflow for UV-Vis absorption measurement.

Caption: Workflow for pH-dependent UV-Vis spectroscopy and pKa determination.

References

Unveiling the Photophysical intricacies of 2-(2-Pyridinyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence properties of 2-(2-Pyridinyl)-1H-indole, a heterocyclic compound of significant interest in materials science and pharmaceutical development. Its unique structure, featuring both a hydrogen bond donor (indole N-H) and acceptor (pyridinyl N), gives rise to complex photophysical behaviors, including pronounced solvatochromism and conformational dynamics that dictate its emissive properties. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms.

Core Fluorescence Properties and Solvatochromism

The fluorescence of this compound is highly sensitive to its molecular environment, a phenomenon primarily governed by the equilibrium between two rotameric conformations: syn and anti. In aprotic solvents, the molecule predominantly exists in the syn conformation, where the nitrogen atoms of the pyridine and indole rings are oriented on the same side, allowing for intramolecular hydrogen bonding. This syn conformer is fluorescent.

Conversely, in protic solvents such as alcohols, the dominant species is the anti conformer.[1] This shift in equilibrium is driven by the formation of intermolecular hydrogen bonds with the solvent molecules. The anti conformer is non-fluorescent due to efficient fluorescence quenching pathways.[1] This solvent-induced rotamerization is a key characteristic of this compound's photophysics.

Quantitative Photophysical Data

| Solvent Type | Predominant Conformer | Fluorescence | Expected Emission Behavior |

| Aprotic (e.g., Cyclohexane, Dichloromethane) | syn | Yes | Emission from the syn conformer is expected. |

| Protic (e.g., Methanol, Ethanol) | anti | No (Quenched) | Significant to complete quenching of fluorescence is observed.[1] |

Further experimental studies are required to populate a comprehensive table with specific excitation/emission maxima, quantum yields, and fluorescence lifetimes in a diverse set of solvents.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of N-(2-pyridyl)indoles involves the palladium-catalyzed oxidative coupling of N-aryl-2-aminopyridines with internal alkynes.[2] While a specific protocol for the parent this compound is not detailed, a general procedure is as follows:

Materials:

-

N-phenyl-2-aminopyridine (or appropriate precursor)

-

Acetylene (or appropriate alkyne)

-

Palladium(II) catalyst (e.g., Pd(CH₃CN)₂Cl₂)[2]

-

Copper(II) chloride (CuCl₂) as an oxidant[2]

-

Anhydrous Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

-

To a Schlenk tube under an inert atmosphere (e.g., nitrogen), add the N-aryl-2-aminopyridine, the alkyne, CuCl₂, and the palladium catalyst.[2]

-

Add anhydrous DMF via syringe.

-

Stir the reaction mixture at an elevated temperature (e.g., 105 °C) for a specified time (e.g., 12 hours).[2]

-

Upon completion, cool the mixture and dilute with deionized water.

-

Extract the product with an organic solvent (e.g., dichloromethane).[2]

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Spectroscopic Analysis

UV-Visible Absorption and Fluorescence Spectroscopy:

-

Prepare stock solutions of this compound in the desired spectroscopic grade solvents.

-

For absorption measurements, record the UV-Vis spectrum over a suitable wavelength range (e.g., 250-450 nm).

-

For fluorescence measurements, excite the sample at the wavelength of maximum absorption (λmax,abs) and record the emission spectrum. The excitation and emission slits should be optimized to achieve a good signal-to-noise ratio.

-

To study solvatochromism, repeat the measurements in a series of solvents with varying polarities.

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

-

Prepare a series of solutions of both the standard and the sample with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum of each solution under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are used to calculate the quantum yield of the sample relative to the standard using the following equation:

Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard)

where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Signaling Pathways and Experimental Workflows

The solvent-dependent conformational changes of this compound represent a fundamental signaling pathway at the molecular level, where the solvent acts as an external stimulus triggering a structural and photophysical response.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of 2-(2-Pyridinyl)-1H-indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-(2-pyridinyl)-1H-indole core has emerged as a significant "privileged scaffold" in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a range of debilitating diseases. This technical guide provides an in-depth exploration of the discovery and development of this important class of molecules, with a focus on their application as hepsin inhibitors for oncology, modulators of the PPARγ signaling pathway for metabolic disorders, and as potential therapeutic agents for Alzheimer's disease. This document details key structure-activity relationships (SAR), provides comprehensive experimental protocols for their synthesis and biological evaluation, and visualizes the intricate scientific processes involved.

Introduction to a Versatile Pharmacophore

The fusion of a pyridine ring to an indole nucleus at the 2-position creates a unique chemical architecture that has proven to be a fertile ground for the discovery of novel therapeutics. The indole moiety, a common feature in many biologically active natural products and synthetic drugs, provides a rich source of hydrogen bonding interactions and hydrophobic contacts. The appended pyridine ring not only influences the overall electronic properties and solubility of the molecule but also offers an additional vector for chemical modification, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties. This strategic combination has led to the identification of potent and selective inhibitors of various enzymes and modulators of critical signaling pathways.

Therapeutic Applications and Quantitative Biological Data

The broad therapeutic potential of this compound derivatives is underscored by the diverse range of biological targets they have been shown to modulate. This section summarizes the key findings and presents the quantitative data in a structured format to facilitate comparison and analysis.

Hepsin Inhibitors for Cancer Therapy

Hepsin, a type II transmembrane serine protease, is overexpressed in several cancers, including prostate cancer, and plays a crucial role in tumor progression and metastasis. The discovery of this compound derivatives as potent and selective hepsin inhibitors represents a significant advancement in the development of targeted cancer therapies.[1]

Table 1: In Vitro Activity of this compound Derivatives as Hepsin Inhibitors [1]

| Compound ID | Structure | Hepsin Ki (μM) |

| 8 | 2-(6-(1-hydroxy-cyclohexyl)-pyridin-2-yl)-1H-indole-5-carboxamidine | 0.1 |

| 10 | 2-(6-(1-fluoro-cyclohexyl)-pyridin-2-yl)-1H-indole-5-carboxamidine | 0.1 |

Data extracted from: Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5232-5236.[1]

Anti-Obesity Agents via PPARγ Pathway Modulation

The peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and lipid metabolism. Certain 2-(pyrimidinyl)indole derivatives, a closely related scaffold, have been identified as potent anti-obesity agents that act by modulating the PPARγ signaling pathway.[2][3]

Table 2: In Vitro Anti-Obesity Activity of 2-(Pyrimidinyl)indole Derivatives [3]

| Compound ID | TG accumulation EC50 (μM) | Cytotoxicity IC50 (μM) |

| 9ga | 0.07 | ~24 |

Data extracted from: European Journal of Medicinal Chemistry, 2024, 277, 116773.[3]

Potential Therapeutics for Alzheimer's Disease

The multifaceted nature of Alzheimer's disease necessitates the development of multi-target-directed ligands. Indole-based compounds, including those with pyridinyl substitutions, have been investigated for their potential to inhibit key enzymes involved in the disease pathology, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Table 3: Cholinesterase Inhibitory Activity of Indole Derivatives [4][5]

| Compound ID | Target | IC50 (μM) |

| 5 | Acetylcholinesterase (AChE) | 0.042 |

| 5 | Butyrylcholinesterase (BChE) | 3.003 |

| 7 | Acetylcholinesterase (AChE) | 2.54 |

| 7 | Butyrylcholinesterase (BChE) | 0.207 |

| 11 | Acetylcholinesterase (AChE) | 0.052 |

| 11 | Butyrylcholinesterase (BChE) | 2.529 |

| 9 | Acetylcholinesterase (AChE) | 0.15 |

| 9 | Butyrylcholinesterase (BChE) | 0.20 |

Data extracted from: Future Medicinal Chemistry, 2023, 15(6), 473-495 and Journal of Molecular Structure, 2022, 1264, 133245.[4][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays used to evaluate their therapeutic potential.

Synthesis of 2-(6-(1-hydroxy-cyclohexyl)-pyridin-2-yl)-1H-indole-5-carboxamidine (Compound 8)

This protocol is adapted from the supplementary information of Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5232-5236.

Step 1: Synthesis of Intermediate Aldehyde

A solution of 2-bromo-6-(tributylstannyl)pyridine (1.0 eq) and 1H-indole-5-carbaldehyde (1.2 eq) in anhydrous DMF is degassed with argon for 15 minutes. Pd(PPh3)4 (0.05 eq) is added, and the mixture is heated at 100 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous KF solution and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the intermediate aldehyde.

Step 2: Cyclohexyl Addition